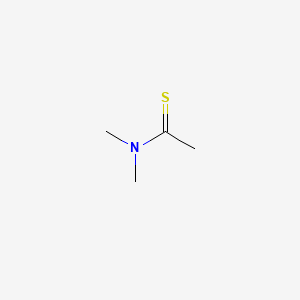

N,N-Dimethylthioacetamide

Descripción

BenchChem offers high-quality N,N-Dimethylthioacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethylthioacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N,N-dimethylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-4(6)5(2)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNQXZAHNDFIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060892 | |

| Record name | Ethanethioamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-67-4 | |

| Record name | N,N-Dimethylethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethioamide, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanethioamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylthioacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties and Structure of N,N-Dimethylthioacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylthioacetamide is a sulfur-containing organic compound with applications in organic synthesis and potential pharmacological interest. This technical guide provides a comprehensive overview of its core chemical properties, structural characteristics, and synthetic methodology. Detailed spectroscopic data analysis is presented to aid in its identification and characterization.

Chemical Properties

N,N-Dimethylthioacetamide is a colorless to pale yellow liquid at room temperature with a characteristic sulfur-like odor.[1] It is highly soluble in polar solvents such as water and alcohols, with solubility tending to decrease in non-polar solvents.[1]

Quantitative Data Summary

A summary of the key quantitative chemical and physical properties of N,N-Dimethylthioacetamide is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NS | [1][2][3] |

| Molecular Weight | 103.19 g/mol | [2][3][4][5][6] |

| CAS Number | 631-67-4 | [2][3][4][6] |

| Melting Point | -37 °C | [1] |

| Boiling Point | 197 °C | [1] |

| Density | 0.9762 g/cm³ | [1] |

Chemical Structure

The structure of N,N-Dimethylthioacetamide features a central carbon atom double-bonded to a sulfur atom (a thione group) and single-bonded to a nitrogen atom and a methyl group. The nitrogen atom is further substituted with two methyl groups. This thioamide functional group is the key to its reactivity.[1]

Resonance

The thioamide group exhibits resonance, with delocalization of the lone pair of electrons from the nitrogen atom to the carbon-sulfur pi-bond. This resonance contributes to a higher rotational barrier around the C-N bond compared to a typical single bond.

Experimental Protocols

Synthesis of N,N-Dimethylthioacetamide

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[7][8]

Reaction:

N,N-Dimethylacetamide + Lawesson's Reagent → N,N-Dimethylthioacetamide

Experimental Workflow:

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-dimethylacetamide (1.0 equivalent) in anhydrous toluene.

-

Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 equivalents) portion-wise. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Confirm the identity and purity of the resulting N,N-Dimethylthioacetamide using spectroscopic methods (NMR, IR, and Mass Spectrometry).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two main signals:

-

A singlet corresponding to the three protons of the acetyl methyl group (CH₃-C=S).

-

One or two singlets for the six protons of the two N-methyl groups (-N(CH₃)₂). Due to the restricted rotation around the C-N bond, these two methyl groups may be chemically non-equivalent, leading to two separate signals.

-

-

¹³C NMR: The carbon NMR spectrum should display signals for:

-

The carbon of the acetyl methyl group.

-

The carbons of the two N-methyl groups.

-

The thiocarbonyl carbon (C=S), which will be significantly downfield.

-

Infrared (IR) Spectroscopy

The IR spectrum of N,N-Dimethylthioacetamide is characterized by the following key absorptions:[9]

-

C-H stretching: Around 2900-3000 cm⁻¹ for the methyl groups.

-

C=S stretching (Thioamide I band): This is a strong absorption band typically found in the region of 1200-1000 cm⁻¹.

-

C-N stretching (Thioamide II band): This band, which has significant C-N stretching character, is expected in the 1550-1450 cm⁻¹ region.

-

N-CH₃ stretching: Bands associated with the N-methyl groups.

Mass Spectrometry (MS)

In electron ionization mass spectrometry, N,N-Dimethylthioacetamide is expected to show a molecular ion peak (M⁺) at m/z = 103. Key fragmentation patterns would likely involve:

-

Alpha-cleavage with loss of a methyl radical from the nitrogen, leading to a fragment ion.

-

Cleavage of the C-C bond adjacent to the thiocarbonyl group.

-

Fragmentation of the dimethylamino group.

Reactions and Signaling Pathways

Thioamides are versatile functional groups in organic synthesis and can undergo various transformations.[4][10] While specific signaling pathways involving N,N-Dimethylthioacetamide are not extensively documented in publicly available literature, its structural similarity to other biologically active thioamides suggests potential interactions with biological targets. Thioamides are known to interact with diiodine, which is relevant to thyroid hormone synthesis.[5]

The primary reaction pathway involving N,N-Dimethylthioacetamide is its synthesis from the corresponding amide, as detailed in the experimental protocol.

Conclusion

This technical guide provides a foundational understanding of the chemical properties, structure, and synthesis of N,N-Dimethylthioacetamide. The data and protocols presented herein are intended to support researchers and scientists in their work with this compound. Further investigation into its reactivity and potential biological activities is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of Thioamides, Selenoamides, and Amides With Diiodine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N,N-Dimethylthioacetamide | CymitQuimica [cymitquimica.com]

- 7. Lawesson's Reagent [organic-chemistry.org]

- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Thioamide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of N,N-Dimethylthioacetamide from Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-dimethylthioacetamide, a valuable thioamide intermediate in organic synthesis. The primary route detailed herein involves a two-step process: the initial formation of N,N-dimethylacetamide from dimethylamine, followed by a thionation reaction to yield the target compound. This document presents detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.

Synthesis Overview

The synthesis of N,N-dimethylthioacetamide from dimethylamine is most practically achieved through a two-step sequence. The first step involves the acylation of dimethylamine to form the stable amide intermediate, N,N-dimethylacetamide. Subsequently, this amide is converted to the corresponding thioamide through a thionation reaction.

Overall Reaction Pathway:

Caption: Overall two-step synthesis of N,N-Dimethylthioacetamide.

Experimental Protocols

Step 1: Synthesis of N,N-Dimethylacetamide

This protocol describes the synthesis of N,N-dimethylacetamide from dimethylamine and acetyl chloride.

Reaction:

(CH₃)₂NH + CH₃COCl → (CH₃)₂NCOCH₃ + HCl

Materials:

-

Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)

-

Acetyl chloride

-

Anhydrous diethyl ether or dichloromethane

-

Triethylamine or other suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A solution of dimethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether is prepared in a flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0 °C.

-

Acetyl chloride (1.05 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction mixture is then washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude N,N-dimethylacetamide can be purified by distillation.

Quantitative Data for N,N-Dimethylacetamide Synthesis:

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [General synthetic knowledge] |

| Purity | >99% after distillation | [General synthetic knowledge] |

Step 2: Synthesis of N,N-Dimethylthioacetamide

This protocol outlines the thionation of N,N-dimethylacetamide using Lawesson's reagent.

Reaction:

4 (CH₃)₂NCOCH₃ + (p-MeOC₆H₄PS₂)₂ → 4 (CH₃)₂NCSCH₃ + 2 (p-MeOC₆H₄)₂P₂O₂S₂

Materials:

-

N,N-Dimethylacetamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography (optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, N,N-dimethylacetamide (1.0 equivalent) and Lawesson's reagent (0.5 equivalents) are suspended in anhydrous toluene.

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after 2-6 hours), the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in a suitable organic solvent like ethyl acetate or dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine to remove phosphorus-containing byproducts.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude N,N-dimethylthioacetamide can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data for N,N-Dimethylthioacetamide Synthesis:

| Parameter | Value | Reference |

| Typical Yield | 70-90% | [General synthetic knowledge] |

| Purity | >98% after purification | [General synthetic knowledge] |

Characterization of N,N-Dimethylthioacetamide

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₄H₉NS |

| Molecular Weight | 103.19 g/mol |

| Appearance | Colorless to pale yellow liquid or low melting solid |

| Boiling Point | ~ 95-97 °C at 15 mmHg |

| Density | ~ 0.97 g/cm³ |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.45 (s, 3H, N-CH₃), 3.15 (s, 3H, N-CH₃), 2.60 (s, 3H, C(=S)-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 201.5 (C=S), 44.0 (N-CH₃), 38.5 (N-CH₃), 34.0 (C(=S)-CH₃) |

| IR (neat, cm⁻¹) | ~2920 (C-H), ~1510 (C=S stretch, thioamide I band), ~1260 (C-N stretch, thioamide II band) |

| Mass Spec. (EI, m/z) | 103 (M⁺), 72 [(M-S)⁺], 58 [(M-CH₃CS)⁺] |

Experimental Workflow and Logic Diagrams

Caption: Detailed experimental workflow for the two-step synthesis.

Caption: Simplified mechanism of thionation using Lawesson's reagent.

Safety Considerations

-

Dimethylamine: Is a flammable and corrosive gas or liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetyl chloride: Is a corrosive and lachrymatory liquid. It reacts violently with water. All manipulations should be carried out in a fume hood.

-

Lawesson's Reagent: Has a strong, unpleasant odor and is an irritant. It should be handled in a fume hood.

-

Solvents: Toluene, diethyl ether, and dichloromethane are flammable and/or volatile organic compounds. Appropriate safety precautions for handling flammable liquids should be followed.

This guide provides a robust framework for the synthesis of N,N-dimethylthioacetamide. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any experimental work. The provided protocols may require optimization based on specific laboratory conditions and the desired scale of the reaction.

N,N-Dimethylthioacetamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethylthioacetamide, a versatile thioamide compound with applications in organic synthesis and potential for biological activity. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines methods for its analysis. Furthermore, it explores the current understanding of its biological effects and potential mechanisms of action, offering insights for researchers in drug discovery and development.

Chemical and Physical Properties

N,N-Dimethylthioacetamide, a sulfur analog of N,N-Dimethylacetamide, is a compound of interest in various chemical and biological studies. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 631-67-4 | [1][2] |

| Molecular Formula | C4H9NS | [3] |

| Molecular Weight | 103.19 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis of N,N-Dimethylthioacetamide

The most common and efficient method for the synthesis of N,N-Dimethylthioacetamide is through the thionation of its corresponding amide, N,N-Dimethylacetamide, using Lawesson's reagent.

Reaction Scheme

The overall reaction involves the conversion of the carbonyl group (C=O) of N,N-Dimethylacetamide to a thiocarbonyl group (C=S).

Caption: Thionation of N,N-Dimethylacetamide.

Experimental Protocol: Thionation using Lawesson's Reagent

This protocol is adapted from established procedures for the thionation of amides.[4]

Materials:

-

N,N-Dimethylacetamide (reactant)

-

Lawesson's Reagent (thionating agent)

-

Anhydrous Tetrahydrofuran (THF) (solvent)

-

Diethyl ether (for extraction)

-

Water (for work-up)

-

Magnesium sulfate (drying agent)

-

Silica gel (for chromatography)

-

Petroleum ether and Ethyl acetate (eluent for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's reagent (0.5 equivalents relative to the amide) in anhydrous THF.

-

Addition of Amide: To this solution, add a solution of N,N-Dimethylacetamide (1 equivalent) in anhydrous THF dropwise at room temperature with constant stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).[4] The reaction is typically complete within 30 minutes to a few hours at room temperature.[4]

-

Work-up:

-

Upon completion, evaporate the THF under reduced pressure.

-

Perform an aqueous work-up by adding water to the residue and extracting the product with diethyl ether.[4] This step is crucial to remove the phosphorus-containing byproducts.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to afford pure N,N-Dimethylthioacetamide.[4]

-

Yield: The typical yield for this type of reaction is high, often exceeding 80%.[4]

Analytical Characterization

Accurate characterization of N,N-Dimethylthioacetamide is essential for its use in research and development.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl protons. The chemical shifts will be influenced by the thioamide group. |

| ¹³C NMR | A characteristic downfield shift for the thiocarbonyl carbon (C=S) is expected, typically in the range of 200-210 ppm.[5] |

| Mass Spectrometry (MS) | The electron ionization mass spectrum is available in the NIST database.[3] The molecular ion peak [M]⁺ should be observed at m/z = 103. Key fragmentation patterns can be analyzed to confirm the structure. |

Chromatographic Methods

While specific HPLC methods for N,N-Dimethylthioacetamide are not extensively published, methods developed for the quantitative analysis of N,N-Dimethylacetamide can be adapted. A reverse-phase HPLC (RP-HPLC) method is a suitable starting point.

Illustrative HPLC Method Development:

Caption: HPLC Method Development Workflow.

Key Parameters for Method Development:

-

Column: A C18 reversed-phase column is a common choice for separating polar organic molecules.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often effective.

-

Detection: The thioamide C=S bond has a UV absorption maximum around 265 nm, making this a suitable wavelength for detection.[5]

-

Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentration. Isotope-labeled internal standards can be used for improved accuracy in complex matrices.

Biological Activity and Signaling Pathways

The biological activities of thioamides are an area of growing interest in medicinal chemistry. While specific data for N,N-Dimethylthioacetamide is limited, the broader class of thioamides exhibits a range of biological effects.

General Biological Profile of Thioamides

Thioamides are recognized as isosteres of amides and have been incorporated into various molecules to enhance their biological activity and metabolic stability.[5][6] They are known to be stronger hydrogen bond donors and weaker acceptors compared to their amide counterparts.[7]

Potential Therapeutic Applications of Thioamide-Containing Compounds:

-

Antibacterial agents: Some thioamides act as urease inhibitors, showing potent activity against both Gram-positive and Gram-negative bacteria.[7]

-

Enzyme inhibitors: The thioamide moiety can form crucial interactions with biological targets, leading to potent enzyme inhibition.[7]

Potential Signaling Pathway Involvement

The precise signaling pathways modulated by N,N-Dimethylthioacetamide have not been elucidated. However, based on the activities of related compounds, several avenues for investigation exist. For instance, the parent compound, thioacetamide, is known to induce liver injury through mechanisms involving oxidative stress and inflammation. It is plausible that N,N-Dimethylthioacetamide could interact with signaling pathways related to cellular stress responses.

Further research is required to determine if N,N-Dimethylthioacetamide interacts with specific kinases, phosphatases, or transcription factors involved in cellular signaling cascades.

Caption: Hypothetical Signaling Pathway.

Cytotoxicity Assessment

Preliminary evaluation of the cytotoxic potential of N,N-Dimethylthioacetamide is a critical step in drug development. Standard in vitro cytotoxicity assays can be employed.

Experimental Workflow for Cytotoxicity Screening:

Caption: Cytotoxicity Screening Workflow.

Conclusion

N,N-Dimethylthioacetamide is a readily synthesizable compound with potential for further exploration in both synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and analysis, and highlights the need for further investigation into its biological activities and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. N,N-Dimethylthioacetamide | CymitQuimica [cymitquimica.com]

- 2. N,N-DIMETHYLTHIOACETAMIDE | 631-67-4 [chemicalbook.com]

- 3. Ethanethioamide, N,N-dimethyl- [webbook.nist.gov]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications | Semantic Scholar [semanticscholar.org]

solubility of N,N-Dimethylthioacetamide in organic solvents

An In-depth Technical Guide to the Solubility of N,N-Dimethylthioacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Dimethylthioacetamide (DMTA) in various organic solvents. Given the compound's relevance in organic synthesis and as a potential building block in pharmaceutical development, understanding its solubility characteristics is crucial for reaction optimization, formulation, and purification processes. This document consolidates available qualitative data, outlines a standard experimental protocol for solubility determination, and illustrates a common synthetic pathway.

Solubility Profile of N,N-Dimethylthioacetamide

Quantitative solubility data for N,N-Dimethylthioacetamide is not extensively documented in publicly available literature. However, based on its chemical structure—featuring a polar thioamide group and non-polar dimethylamino and ethyl groups—a general solubility profile can be established. DMTA's solubility is primarily dictated by the principle of "like dissolves like."

N,N-Dimethylthioacetamide is generally characterized by its high solubility in polar organic solvents, which can engage in dipole-dipole interactions and potentially hydrogen bonding.[1] Conversely, its solubility is limited in non-polar solvents where such interactions are unfavorable.[1] The solubility of organic compounds like DMTA is also typically dependent on temperature, with solubility generally increasing as the temperature rises.[1]

Table 1: Qualitative Solubility of N,N-Dimethylthioacetamide

| Solvent Class | Examples | Qualitative Solubility | Rationale for Interaction |

| Polar Protic | Alcohols (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding and strong dipole-dipole interactions with the thioamide group.[1] |

| Polar Aprotic | Acetone, Acetonitrile | High | Strong dipole-dipole interactions are the primary driving force for dissolution.[1] |

| Non-Polar | Alkanes (e.g., Hexane, Heptane) | Low | Weak van der Waals forces are insufficient to overcome the intermolecular forces in solid DMTA.[1] |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[2] It is a straightforward yet robust procedure suitable for generating accurate solubility data.

Materials and Equipment

-

N,N-Dimethylthioacetamide (solid, pure form)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Thermostatic shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation of Supersaturated Solution : Add an excess amount of solid N,N-Dimethylthioacetamide to a pre-weighed glass vial. The presence of undissolved solid is essential to ensure saturation is reached.

-

Solvent Addition : Add a known volume or mass of the chosen organic solvent to the vial.

-

Sealing : Securely cap the vial to prevent any solvent evaporation during the experiment.

-

Equilibration : Place the vials in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the solid and dissolved compound is achieved.[2][3]

-

Phase Separation : After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature, permitting the excess solid to settle.

-

Sample Withdrawal : Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid disturbing the solid material at the bottom of the vial.

-

Solid Removal : Immediately filter the aliquot through a suitable syringe filter or centrifuge it to remove any remaining microscopic solid particles. This step is crucial to prevent artificially high solubility readings.

-

Analysis : Analyze the concentration of N,N-Dimethylthioacetamide in the clear filtrate or supernatant using a pre-calibrated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation : The determined concentration represents the equilibrium solubility of N,N-Dimethylthioacetamide in that specific solvent at the given temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Synthesis of N,N-Dimethylthioacetamide

While not directly related to solubility, understanding the synthesis of N,N-Dimethylthioacetamide is valuable for researchers who may need to prepare it in-house. Thioamides are commonly synthesized from their corresponding amides. A prevalent method involves the use of a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to convert the carbonyl group of an amide into a thiocarbonyl group.

The diagram below outlines a plausible synthetic pathway for producing N,N-Dimethylthioacetamide from N,N-Dimethylacetamide.

This guide provides foundational knowledge on the solubility of N,N-Dimethylthioacetamide. For specific applications, it is highly recommended that researchers determine quantitative solubility data under their precise experimental conditions using a standardized protocol such as the shake-flask method described herein.

References

An In-depth Technical Guide to the Safe Handling of N,N-Dimethylthioacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for N,N-Dimethylthioacetamide (CAS No. 631-67-4). The information is intended to enable researchers, scientists, and drug development professionals to work safely with this compound. It is important to note that while extensive data is available for the related compound N,N-Dimethylacetamide, specific quantitative toxicological data for N,N-Dimethylthioacetamide is limited. Therefore, a cautious approach based on the known hazards of the thioamide class of compounds is strongly recommended.

Chemical and Physical Properties

N,N-Dimethylthioacetamide is a thioamide compound with the molecular formula C₄H₉NS. There is some discrepancy in the reported physical state of this compound at room temperature, with some sources describing it as a solid and others as a liquid. This may be dependent on purity and ambient temperature.

| Property | Value | Reference |

| Molecular Weight | 103.19 g/mol | [1] |

| Appearance | White crystalline powder or colorless to pale yellow liquid | |

| Odor | Characteristic sulfur-like | |

| Melting Point | 71-73 °C | |

| Boiling Point | 125-127 °C at 22 mmHg | |

| Solubility | Soluble in polar solvents such as water |

Hazard Identification and Classification

The GHS classification for N,N-Dimethylthioacetamide is not consistently reported across all sources. However, based on available information, the potential hazards are as follows:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Due to the limited specific data for N,N-Dimethylthioacetamide, it is prudent to handle it with the same precautions as other potentially hazardous thioamides. The related compound, thioacetamide, is a known hepatotoxin.[2][3][4][5][6]

Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[8]

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.[9]

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Toxicological Information

The primary mechanism of toxicity for thioamides is believed to be metabolic activation in the liver by cytochrome P450 enzymes, specifically CYP2E1.[2][6] This process generates reactive metabolites, including the S-oxide and S,S-dioxide, which can lead to oxidative stress, covalent binding to cellular macromolecules, and ultimately cell death, particularly in hepatocytes.[2][3][4][5][6]

Conceptual Signaling Pathway for Thioamide-Induced Hepatotoxicity

Caption: Conceptual metabolic activation and toxicity pathway of thioamides in the liver.

Experimental Protocols

Specific experimental protocols for the safety testing of N,N-Dimethylthioacetamide are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to assess the safety of chemical substances. The following are summaries of the relevant OECD guidelines for skin and eye irritation testing.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes a procedure for assessing the potential of a substance to cause skin irritation or corrosion.[9][10]

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Test Substance Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a small area of shaved skin on the back of the animal. The application site is then covered with a gauze patch.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored according to a graded scale.

-

Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline describes a procedure for assessing the potential of a substance to cause eye irritation or corrosion.[2]

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Test Substance Application: A single dose of the test substance (0.1 g or 0.1 mL) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observations are scored according to a graded scale.

-

Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed eye lesions.

Experimental Workflow for In Vitro Skin Irritation Testing

Caption: A generalized workflow for in vitro skin irritation testing using reconstructed human epidermis.

Conclusion

N,N-Dimethylthioacetamide is a chemical compound for which comprehensive safety data is not widely available. Based on the information for the thioamide class of compounds, it should be handled as a potential skin, eye, and respiratory irritant, and with caution regarding potential hepatotoxicity. Strict adherence to the handling, storage, and personal protective equipment guidelines outlined in this document is essential to minimize the risk of exposure. Further toxicological studies are needed to fully characterize the hazard profile of this compound.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Spectroscopic Profile of N,N-Dimethylthioacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dimethylthioacetamide, a compound of interest in various chemical and pharmaceutical research domains. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, supported by detailed experimental protocols. The information is intended to aid in the identification, characterization, and quality control of N,N-Dimethylthioacetamide in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For N,N-Dimethylthioacetamide, both ¹H and ¹³C NMR are crucial for confirming its identity. Due to the partial double bond character of the C-N bond, rotation is restricted, leading to distinct signals for the two N-methyl groups, especially at lower temperatures.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for N,N-Dimethylthioacetamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃-C=S | 2.0 - 2.5 | Singlet |

| (CH₃)₂-N | 2.8 - 3.2 | Two Singlets |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum of N,N-Dimethylthioacetamide, three distinct signals are anticipated, corresponding to the thiocarbonyl carbon, the two N-methyl carbons, and the acetyl methyl carbon. The thiocarbonyl carbon is expected to be significantly deshielded and appear at a high chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for N,N-Dimethylthioacetamide

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=S | 195 - 205 |

| (CH₃)₂-N | 35 - 45 |

| CH₃-C=S | 25 - 35 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a solid sample like N,N-Dimethylthioacetamide is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of N,N-Dimethylthioacetamide in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is typically used.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N,N-Dimethylthioacetamide will be characterized by the stretching and bending vibrations of its constituent bonds. The most prominent feature will be the C=S stretching vibration.

Table 3: Characteristic IR Absorption Bands for N,N-Dimethylthioacetamide

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration |

| C-H (sp³) | 2950 - 2850 | Medium to Strong | Stretch |

| C=S | 1250 - 1020 | Strong | Stretch |

| C-N | 1400 - 1300 | Medium to Strong | Stretch |

Note: The exact peak positions can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is the KBr pellet technique:

-

Sample Preparation: Grind a small amount (1-2 mg) of N,N-Dimethylthioacetamide with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N,N-Dimethylthioacetamide, electron ionization (EI) is a common method. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with several fragment ions.

Table 4: Mass Spectrometry Data for N,N-Dimethylthioacetamide (Electron Ionization)

| m/z | Relative Intensity (%) | Possible Fragment |

| 103 | 60 | [C₄H₉NS]⁺ (Molecular Ion) |

| 88 | 100 | [M - CH₃]⁺ |

| 72 | 40 | [M - CH₃S]⁺ |

| 58 | 85 | [CH₃CS]⁺ |

| 44 | 55 | [(CH₃)₂N]⁺ |

Source: NIST WebBook.[1]

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

-

Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a compound like N,N-Dimethylthioacetamide is depicted in the following diagram.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

N,N-Dimethylthioacetamide: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research has been conducted on the biological activities of N,N-Dimethylthioacetamide. This document provides a comprehensive overview of its potential biological activities based on data from structurally related compounds, primarily its oxygen analog N,N-Dimethylacetamide (DMAc) and the parent thioamide, Thioacetamide (TAA). All data and pathways presented should be considered predictive and require experimental validation for N,N-Dimethylthioacetamide.

Introduction

N,N-Dimethylthioacetamide is a thioamide compound with the chemical formula C4H9NS.[1][2][3] Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom, a substitution that can significantly alter the molecule's physicochemical properties and biological activity.[4] While N,N-Dimethylthioacetamide itself remains largely uncharacterized in the scientific literature, its structural relatives have been the subject of extensive research.

This technical guide aims to provide a detailed overview of the potential biological activities of N,N-Dimethylthioacetamide by extrapolating from the known pharmacology and toxicology of N,N-Dimethylacetamide and Thioacetamide. This document will cover its potential synthesis, metabolic pathways, toxicity, and therapeutic applications, presenting quantitative data and experimental protocols from related compounds to guide future research.

Synthesis of N,N-Dimethylthioacetamide

The synthesis of N,N-Dimethylthioacetamide can be inferred from general methods for thioamide synthesis. A common and effective method is the thionation of the corresponding amide, N,N-Dimethylacetamide, using a sulfur-transfer reagent.[4]

Experimental Protocol: Thionation of N,N-Dimethylacetamide using Lawesson's Reagent

This protocol is a general guideline and may require optimization.

Materials:

-

N,N-Dimethylacetamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]

-

Anhydrous solvent (e.g., toluene, tetrahydrofuran)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve N,N-Dimethylacetamide in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add Lawesson's Reagent (typically 0.5-1.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the starting amide is consumed, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain N,N-Dimethylthioacetamide.

Safety Precautions:

-

Lawesson's Reagent and the reaction byproducts can have a strong, unpleasant odor and are toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Anhydrous solvents are flammable and should be handled with care.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Potential Metabolic Pathways

The metabolism of N,N-Dimethylthioacetamide is likely to follow a similar pathway to that of Thioacetamide, which involves oxidative bioactivation by cytochrome P450 (CYP) enzymes.[5] The presence of the thioamide group is key to this metabolic process.

The proposed metabolic pathway involves two main steps:

-

S-oxidation: The sulfur atom of the thioamide is oxidized to form N,N-Dimethylthioacetamide-S-oxide (DMTA-SO). This is analogous to the formation of Thioacetamide-S-oxide (TASO) from Thioacetamide.

-

Second Oxidation: The S-oxide is further oxidized to the highly reactive N,N-Dimethylthioacetamide-S,S-dioxide (DMTA-SO2). This species is expected to be a potent electrophile.

The reactive S,S-dioxide can then covalently bind to cellular macromolecules, such as proteins and lipids, leading to cellular damage and toxicity. This is the established mechanism of hepatotoxicity for Thioacetamide.[5]

Alternatively, the metabolism of the N,N-dimethyl group could occur, similar to N,N-Dimethylacetamide. This would involve N-dealkylation, catalyzed by CYP enzymes, to produce N-methylthioacetamide and formaldehyde.[6]

Caption: Proposed metabolic pathway of N,N-Dimethylthioacetamide.

Potential Biological Activities and Toxicity

Based on the activities of its structural analogs, N,N-Dimethylthioacetamide is predicted to have a dual activity profile: potential therapeutic effects and significant toxicity, particularly hepatotoxicity.

Hepatotoxicity

The primary concern for N,N-Dimethylthioacetamide is its potential for liver damage, mirroring the well-established hepatotoxicity of Thioacetamide.[5]

Mechanism of Toxicity:

The hepatotoxicity is likely initiated by the metabolic activation to the reactive S,S-dioxide metabolite, as described above. This electrophilic species can cause:

-

Oxidative Stress: Depletion of glutathione and generation of reactive oxygen species (ROS).

-

Covalent Binding: Adduction to cellular proteins, leading to enzyme inactivation and disruption of cellular function.

-

Mitochondrial Dysfunction: Impairment of mitochondrial respiration and ATP production.

-

Endoplasmic Reticulum (ER) Stress: Disruption of protein folding and calcium homeostasis.

-

Inflammation: Activation of inflammatory signaling pathways, such as NF-κB, leading to the production of pro-inflammatory cytokines.

-

Cell Death: Induction of apoptosis and necrosis in hepatocytes.

Quantitative Toxicity Data (from related compounds):

| Compound | Organism | Route | LD50 | Reference |

| N,N-Dimethylacetamide | Rat | Oral | 4300 mg/kg | |

| N,N-Dimethylacetamide | Rabbit | Dermal | 2240 mg/kg | |

| N,N-Diethylacetamide | Rat | Oral | 1500 mg/kg | [7] |

No direct LD50 data is available for N,N-Dimethylthioacetamide.

Potential Anti-inflammatory and Immunomodulatory Effects

Conversely, the N,N-Dimethylacetamide moiety suggests that N,N-Dimethylthioacetamide could possess anti-inflammatory properties. N,N-Dimethylacetamide has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[8][9]

Potential Mechanism of Action:

-

NF-κB Inhibition: N,N-Dimethylthioacetamide may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[8][9]

This dual predicted activity—hepatotoxicity and anti-inflammation—highlights the need for careful dose-response studies.

Caption: Potential signaling pathways modulated by N,N-Dimethylthioacetamide.

Experimental Protocols for Evaluating Biological Activity

The following are example protocols, adapted from studies on related compounds, that could be used to investigate the biological activities of N,N-Dimethylthioacetamide.

In Vitro Cytotoxicity Assay

This protocol can be used to determine the cytotoxic effects of N,N-Dimethylthioacetamide on a cell line, such as the human hepatoma cell line, HepG2.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

N,N-Dimethylthioacetamide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Plate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare a series of dilutions of N,N-Dimethylthioacetamide in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the cells for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Caption: Experimental workflow for in vitro cytotoxicity assay.

In Vivo Hepatotoxicity Study in Rodents

This protocol provides a framework for assessing the hepatotoxic potential of N,N-Dimethylthioacetamide in a rodent model.

Materials:

-

Male Wistar rats or C57BL/6 mice

-

N,N-Dimethylthioacetamide

-

Vehicle (e.g., saline or corn oil)

-

Blood collection supplies

-

Liver tissue collection supplies

-

Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST)

-

Reagents for histopathological analysis (e.g., formalin, paraffin, hematoxylin and eosin stain)

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Divide animals into groups: a control group receiving the vehicle and treatment groups receiving different doses of N,N-Dimethylthioacetamide.

-

Administer the compound or vehicle via an appropriate route (e.g., intraperitoneal or oral gavage).

-

Monitor the animals for clinical signs of toxicity.

-

At a predetermined time point (e.g., 24 or 48 hours after a single dose, or after repeated dosing), euthanize the animals.

-

Collect blood via cardiac puncture for serum biochemistry analysis (ALT and AST levels).

-

Perfuse and collect the liver for histopathological examination.

-

Fix a portion of the liver in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with H&E.

-

Analyze the liver sections for signs of necrosis, inflammation, and other pathological changes.

Conclusion and Future Directions

N,N-Dimethylthioacetamide is a compound with a high potential for interesting and complex biological activities. Based on the extensive data available for its structural analogs, it is reasonable to hypothesize that it may exhibit both significant hepatotoxicity and potential anti-inflammatory effects.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a reliable and well-characterized synthesis protocol for N,N-Dimethylthioacetamide.

-

In Vitro and In Vivo Toxicity Studies: Conducting comprehensive dose-response studies to determine its toxicity profile, including acute and chronic toxicity, and to establish its LD50 and no-observed-adverse-effect level (NOAEL).

-

Metabolic Profiling: Elucidating the metabolic pathways of N,N-Dimethylthioacetamide in vitro and in vivo to identify its metabolites and understand its bioactivation and detoxification routes.

-

Pharmacological Evaluation: Investigating its potential therapeutic effects, particularly its anti-inflammatory and immunomodulatory properties, in relevant disease models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N,N-Dimethylthioacetamide to understand the structural requirements for its biological activities and to potentially separate its therapeutic effects from its toxicity.

A thorough investigation of N,N-Dimethylthioacetamide is warranted to fully understand its biological activities and to determine if it holds any promise as a therapeutic agent or represents a significant toxicological hazard.

References

- 1. N,N-Dimethylthioacetamide | CymitQuimica [cymitquimica.com]

- 2. N,N-DIMETHYLTHIOACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Microsomal metabolism of N,N-diethylacetamide and N,N-dimethylacetamide and their effects on drug-metabolizing enzymes of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N,N-Diethylacetamide | C6H13NO | CID 12703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 9. N,N-dimethylacetamide targets neuroinflammation in Alzheimer’s disease in in-vitro and ex-vivo models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of N,N-Dimethylthioacetamide

Disclaimer: Following a comprehensive review of publicly available scientific literature, patents, and safety data, no specific experimental data on the thermal stability and decomposition of N,N-Dimethylthioacetamide was found. This guide, therefore, provides a framework for the analytical investigation of this compound's thermal properties, based on established methodologies for similar chemical entities. The quantitative data presented are illustrative of the types of results expected from such an analysis and are not based on experimental measurements of N,N-Dimethylthioacetamide.

Introduction

N,N-Dimethylthioacetamide, a member of the thioamide class of compounds, finds application in organic synthesis.[1] A thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring safe handling, storage, and use, particularly in processes involving elevated temperatures. This technical guide outlines the standard experimental methodologies and data analysis techniques that can be employed to characterize the thermal hazards associated with N,N-Dimethylthioacetamide.

Physicochemical Properties

A summary of the known physicochemical properties of N,N-Dimethylthioacetamide is provided in Table 1.

Table 1: Physicochemical Properties of N,N-Dimethylthioacetamide

| Property | Value | Reference |

| Molecular Formula | C₄H₉NS | [2] |

| Molecular Weight | 103.19 g/mol | [2] |

| CAS Number | 631-67-4 | [1] |

| Appearance | Not Available | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Density | Not Available |

Thermal Hazard Assessment: A Proposed Workflow

The comprehensive thermal hazard assessment of a compound like N,N-Dimethylthioacetamide involves a multi-technique approach to identify potential thermal instabilities and decomposition pathways. A logical workflow for such an investigation is depicted in the following diagram.

Caption: Proposed Workflow for Thermal Hazard Assessment.

Quantitative Thermal Analysis Data (Hypothetical)

A comprehensive thermal analysis of N,N-Dimethylthioacetamide would yield quantitative data that can be summarized for easy comparison and risk assessment. Table 2 presents a template for such data.

Table 2: Hypothetical Quantitative Thermal Analysis Data for N,N-Dimethylthioacetamide

| Parameter | Technique | Value | Units |

| Onset of Decomposition (T_onset) | TGA | Not Available | °C |

| Temperature of Maximum Decomposition Rate (T_max) | TGA | Not Available | °C |

| Residual Mass at 600 °C | TGA | Not Available | % |

| Melting Point (T_m) | DSC | Not Available | °C |

| Enthalpy of Fusion (ΔH_fus) | DSC | Not Available | J/g |

| Exothermic Decomposition Peak | DSC | Not Available | °C |

| Enthalpy of Decomposition (ΔH_decomp) | DSC | Not Available | J/g |

| Self-Accelerating Decomposition Temperature (SADT) | ARC | Not Available | °C |

| Major Decomposition Products | Py-GC-MS | Not Available | - |

| Gaseous Decomposition Products | TGA-FTIR | Not Available | - |

| Activation Energy (E_a) | Kinetic Analysis | Not Available | kJ/mol |

| Pre-exponential Factor (A) | Kinetic Analysis | Not Available | s⁻¹ |

Experimental Protocols

The following sections detail the standard experimental methodologies that should be employed to determine the thermal stability and decomposition of N,N-Dimethylthioacetamide.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which N,N-Dimethylthioacetamide begins to decompose and to quantify the mass loss as a function of temperature.[3]

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of N,N-Dimethylthioacetamide (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[4]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass.[3]

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal events such as melting, crystallization, and exothermic or endothermic decomposition.[5]

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of N,N-Dimethylthioacetamide (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a temperature range determined by the TGA results.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the temperatures and enthalpies of any phase transitions (melting) and chemical reactions (decomposition).[5]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of N,N-Dimethylthioacetamide.[6]

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of N,N-Dimethylthioacetamide is placed in a pyrolysis tube.

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA/DSC data) in an inert atmosphere.[7]

-

GC-MS Analysis: The resulting pyrolysis products are swept into the GC column for separation and then into the mass spectrometer for identification based on their mass spectra.

-

-

Data Analysis: The mass spectra of the separated components are compared with spectral libraries (e.g., NIST) to identify the decomposition products.[6] This information is crucial for elucidating the decomposition pathway.

Conclusion

While specific experimental data for the thermal stability and decomposition of N,N-Dimethylthioacetamide are not currently available in the public domain, this guide provides a comprehensive framework for its investigation. The application of standard thermal analysis techniques such as TGA, DSC, and Py-GC-MS, as outlined, would provide the necessary data to characterize its thermal hazards. Such a study is essential for ensuring the safe handling and use of this compound in research and industrial settings. It is strongly recommended that these analyses be performed before N,N-Dimethylthioacetamide is used in any process where it may be subjected to elevated temperatures.

References

- 1. N,N-DIMETHYLTHIOACETAMIDE | 631-67-4 [chemicalbook.com]

- 2. N,N-DIMETHYLTHIOACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 6. pstc.org [pstc.org]

- 7. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to Exploratory Reactions of N,N-Dimethylthioacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylthioacetamide (DMTAA) is a versatile thioamide reagent with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, including a nucleophilic sulfur atom and a reactive thioamide moiety, allow it to participate in a variety of chemical transformations. This technical guide provides an in-depth overview of key exploratory reactions involving DMTAA, including S-alkylation, heterocycle synthesis via the Hantzsch reaction, Michael additions, and its potential role in cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate further research and application in drug discovery and development.

Introduction

Thioamides are important structural motifs in a wide range of biologically active molecules and serve as valuable intermediates in organic synthesis. The replacement of the amide oxygen with sulfur imparts unique chemical properties, including enhanced nucleophilicity of the sulfur atom and altered reactivity of the carbonyl carbon. N,N-Dimethylthioacetamide (DMTAA), a readily available thioamide, is a valuable building block for the synthesis of diverse molecular scaffolds. This guide explores several key classes of reactions involving DMTAA, providing researchers with the necessary information to leverage its synthetic potential.

S-Alkylation of N,N-Dimethylthioacetamide

The sulfur atom in N,N-Dimethylthioacetamide is a soft nucleophile and readily undergoes alkylation with various electrophiles, such as alkyl halides. This reaction leads to the formation of thioimidate salts, which are versatile intermediates for further transformations.

Experimental Protocol: S-Methylation of N,N-Dimethylthioacetamide

Objective: To synthesize S-methyl-N,N-dimethylthioacetimidate iodide.

Materials:

-

N,N-Dimethylthioacetamide (1.0 equiv.)

-

Methyl iodide (1.2 equiv.)

-

Anhydrous diethyl ether

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

Procedure:

-

A solution of N,N-Dimethylthioacetamide (1.0 equiv.) in anhydrous diethyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Methyl iodide (1.2 equiv.) is added to the solution.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The resulting precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the S-methyl-N,N-dimethylthioacetimidate iodide salt.

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time | Yield |

| N,N-Dimethylthioacetamide | Methyl Iodide | S-methyl-N,N-dimethylthioacetimidate iodide | Diethyl Ether | 24 h | High |

Signaling Pathway: S-Alkylation of DMTAA

Caption: S-Alkylation of N,N-Dimethylthioacetamide with Methyl Iodide.

Hantzsch Thiazole Synthesis

A cornerstone of thioamide chemistry is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone to form a thiazole ring. This reaction is a powerful tool for the construction of this important heterocyclic motif, which is present in numerous pharmaceuticals.

Experimental Protocol: Synthesis of 2-(Dimethylamino)-4-phenylthiazole

Objective: To synthesize 2-(dimethylamino)-4-phenylthiazole from N,N-Dimethylthioacetamide and 2-bromoacetophenone.

Materials:

-

N,N-Dimethylthioacetamide (1.2 equiv.)

-

2-Bromoacetophenone (phenacyl bromide) (1.0 equiv.)

-

Methanol

-

Tetrabutylammonium hexafluorophosphate (Bu4NPF6) (10 mol%)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

A mixture of 2-bromoacetophenone (1.0 mmol), N,N-Dimethylthioacetamide (1.2 mmol), and Bu4NPF6 (0.1 mmol) is stirred in methanol (5 mL) at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired 2-(dimethylamino)-4-phenylthiazole.

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Reaction Time | Yield |

| N,N-Dimethylthioacetamide | 2-Bromoacetophenone | 2-(Dimethylamino)-4-phenylthiazole | Bu4NPF6 | Methanol | 15 min | High |

Note: The protocol is adapted from a high-yield synthesis of thiazoles using thioamides and phenacyl bromides with Bu4NPF6 as a catalyst.[2] A similar reaction with thioacetamide yields the corresponding thiazole in a short reaction time.[2][3]

Experimental Workflow: Hantzsch Thiazole Synthesis

Caption: Workflow for the Hantzsch Synthesis of a 2-(Dimethylamino)thiazole.

Michael Addition of N,N-Dimethylthioacetamide

The thioamide moiety can also act as a nucleophile in Michael additions to activated alkenes, such as α,β-unsaturated esters. This reaction provides a route to functionalized thioamides.

Experimental Protocol: Michael Addition to Methyl Acrylate (Representative)

Objective: To synthesize methyl 3-((dimethylamino)(methylthio)methyleneamino)propanoate. (This is a representative protocol as a specific example with DMTAA was not found in the searched literature).

Materials:

-

N,N-Dimethylthioacetamide (1.0 equiv.)

-

Methyl acrylate (1.0 equiv.)

-

Potassium carbonate (K2CO3) (0.1 equiv.)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stirrer and heating mantle

Procedure:

-

A round-bottom flask is charged with N,N-Dimethylthioacetamide (10 mmol) and methyl acrylate (10 mmol) in DMF (1 mL) and heated to 100°C.

-

The catalyst, K2CO3 (1.0 mmol), is then added to initiate the addition reaction.

-

After 20 minutes, the mixture is cooled down and dissolved in dichloromethane (20 mL).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Temperature | Yield |

| N,N-Dimethylthioacetamide | Methyl Acrylate | Methyl 3-((dimethylamino)(methylthio)methyleneamino)propanoate | K2CO3 | DMF | 100 °C | Good |

Note: This protocol is based on the aza-Michael addition of a dihydropyrimidin-2(1H)-thione to methyl acrylate, which proceeds in good yield under similar conditions.[4] The expected product from the S-addition of DMTAA is shown.

Signaling Pathway: Michael Addition

Caption: Michael Addition of N,N-Dimethylthioacetamide to Methyl Acrylate.

Potential in [3+2] Cycloaddition Reactions

Thioamides have the potential to act as 1,3-dipoles in cycloaddition reactions, particularly with electron-deficient alkynes like dimethyl acetylenedicarboxylate (DMAD). This would lead to the formation of five-membered heterocycles. While specific examples with DMTAA are not prevalent, the general reactivity pattern of similar compounds suggests this is a plausible exploratory reaction.

Proposed Reaction Scheme

The reaction of N,N-Dimethylthioacetamide with DMAD could potentially proceed through a [3+2] cycloaddition mechanism to yield a substituted thiazole derivative.

Logical Relationship: Cycloaddition Pathway

References

An In-depth Technical Guide to N,N-Dimethylthioacetamide: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylthioacetamide (DMTA) is a simple thioamide that, while sharing structural similarities with the well-studied solvent and drug excipient N,N-Dimethylacetamide (DMA), possesses unique chemical properties due to the presence of a thiocarbonyl group. This technical guide provides a comprehensive overview of the discovery and history of the broader thioamide class of compounds, a detailed plausible synthetic protocol for DMTA, its known physicochemical properties, and a discussion of its potential, though currently under-investigated, biological significance. Given the limited specific research on DMTA's mechanism of action, this guide also presents a hypothesized signaling pathway based on the known activities of related thioamides and its oxygen analogue, DMA. This document aims to serve as a foundational resource to stimulate further investigation into this intriguing molecule.

Discovery and History